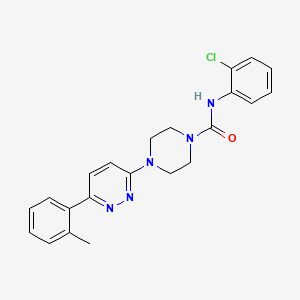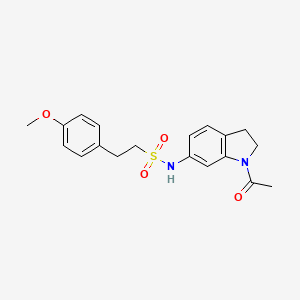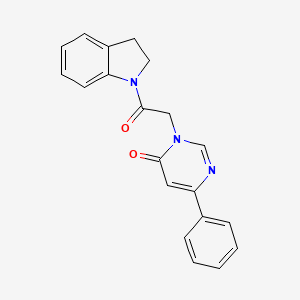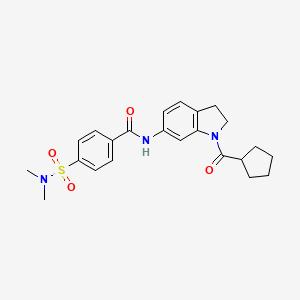
2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Übersicht
Beschreibung
2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, also known as PTCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various research areas, including the study of biochemical and physiological effects, as well as the mechanism of action.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of the GABAergic system. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of GABA receptors, which can lead to changes in neurotransmitter activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research involving 2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide. One potential direction is the study of its effects on the GABAergic system and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of enzyme kinetics and inhibition. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with even greater potential for scientific research.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide has been found to have potential applications in various research areas, including the study of biochemical and physiological effects. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, which makes it a potential candidate for use in the study of enzyme kinetics and inhibition. Additionally, this compound has been found to have an effect on the GABAergic system, which makes it a potential candidate for use in the study of neurological disorders.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c20-23(21,14-10-16-7-2-1-3-8-16)19-15-18(11-4-5-12-18)17-9-6-13-22-17/h1-3,6-9,13,19H,4-5,10-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGVRFGWDKILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)



